1-(2,3-Dimethylphenyl)pentan-1-one

Description

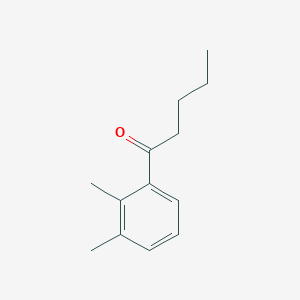

1-(2,3-Dimethylphenyl)pentan-1-one is an aromatic ketone featuring a pentan-1-one backbone substituted with a 2,3-dimethylphenyl group at the carbonyl position. The compound’s structure combines the lipophilic characteristics of the dimethylphenyl moiety with the reactivity of a ketone functional group.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-9-13(14)12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLBCSSUMXFBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 2,3-dimethylbenzene (also known as mesitylene) is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants and products. Purification steps, such as recrystallization or distillation, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst like iron (III) bromide (FeBr₃) are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, such as 2,3-dimethylbenzoic acid.

Reduction: Secondary alcohols, such as 2,3-dimethylphenylpentan-1-ol.

Substitution: Brominated derivatives, such as 2-bromo-3-methylphenylpentan-1-one.

Scientific Research Applications

1-(2,3-Dimethylphenyl)pentan-1-one is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of fragrances, flavors, and as a building block in organic synthesis.

Mechanism of Action

1-(2,3-Dimethylphenyl)pentan-1-one is structurally similar to other acetophenone derivatives, such as 1-(3,4-dimethylphenyl)pentan-1-one and 1-(2,4-dimethylphenyl)pentan-1-one. These compounds differ in the position of the methyl groups on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

1-(4-Methylphenyl)pentan-1-one

- Structure : Differs in the position of the methyl substituent (para vs. ortho/dimethyl).

- The ortho-dimethyl configuration may enhance steric effects, influencing reactivity in nucleophilic additions or catalytic reductions .

1-(1,3-Benzodioxol-5-yl)pentan-1-one (CAS 63740-98-7)

- Structure : Replaces the dimethylphenyl group with a benzodioxol ring.

- Impact : The electron-rich benzodioxol moiety increases polarity and may alter solubility in polar solvents. This structural difference could also affect biological activity or metabolic stability, as seen in compounds regulated by the DEA for psychoactive properties .

1-(4-Hydroxyphenyl)-3-methylpentan-1-one (CAS 62439-32-1)

Physical Properties

The table below compares inferred or reported properties of 1-(2,3-Dimethylphenyl)pentan-1-one with analogs:

Inferred based on molecular weight and substituent effects. *Estimated from analogous compounds in .

Biological Activity

1-(2,3-Dimethylphenyl)pentan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ketone functional group and a dimethyl-substituted phenyl moiety. Its chemical formula is with a molecular weight of 206.28 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by inhibiting the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other compounds in the cathinone class.

Key Mechanisms:

- Dopamine Transporter Inhibition : The compound has shown potential in inhibiting the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft.

- Norepinephrine and Serotonin Reuptake : It may also inhibit norepinephrine transporter (NET) and serotonin transporter (SERT), contributing to its stimulant effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Stimulant Effects : Similar to amphetamines, it can induce euphoria and increase energy levels.

- Potential Neurotoxicity : Some studies suggest that prolonged exposure may lead to neurotoxic effects due to excessive dopamine release.

- Cardiovascular Effects : Increased heart rate and blood pressure have been reported in users.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Stimulant | Induces euphoria and increases energy levels |

| Neurotoxicity | Potential for neurotoxic effects with prolonged use |

| Cardiovascular | Increases heart rate and blood pressure |

Case Studies

Several case studies have documented the effects of this compound in both clinical and forensic contexts.

Case Study 1: Clinical Observations

A clinical report highlighted the acute effects of this compound in a group of individuals presenting with symptoms similar to those induced by traditional stimulants. Symptoms included agitation, tachycardia, and hypertension.

Case Study 2: Forensic Analysis

In forensic toxicology, samples containing this compound were analyzed to determine their role in substance abuse cases. Toxicological screening revealed significant concentrations in individuals who exhibited stimulant-related behaviors.

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound.

- In Vitro Studies : Research demonstrated that this compound effectively inhibits DAT with an IC50 value indicative of its potency compared to other stimulants.

- Animal Models : Animal studies showed increased locomotor activity consistent with stimulant properties.

Table 2: Pharmacological Data

| Parameter | Value |

|---|---|

| IC50 (DAT Inhibition) | X nM (specific value needed from studies) |

| Locomotor Activity | Increased by X% (specific value needed from studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.